1-(Pyridin-4-yl)imidazo[1,5-a]pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyridin-4-yl)imidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of imidazo[1,5-a]pyridines. These compounds are known for their unique chemical structures and versatile applications in various fields, including materials science, pharmaceuticals, and optoelectronics . The presence of both pyridine and imidazo[1,5-a]pyridine moieties in its structure contributes to its diverse chemical and biological properties.
Vorbereitungsmethoden
The synthesis of 1-(Pyridin-4-yl)imidazo[1,5-a]pyridine-3-carboxylic acid involves several synthetic routes. One common method is the cyclocondensation reaction, where readily available starting materials undergo cyclization to form the imidazo[1,5-a]pyridine core . Another approach is the oxidative cyclization, which involves the oxidation of precursor molecules to form the desired compound . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
1-(Pyridin-4-yl)imidazo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(Pyridin-4-yl)imidazo[1,5-a]pyridine-3-carboxylic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(Pyridin-4-yl)imidazo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(Pyridin-4-yl)imidazo[1,5-a]pyridine-3-carboxylic acid can be compared with other similar compounds, such as:
Imidazo[1,5-a]pyridine derivatives: These compounds share the imidazo[1,5-a]pyridine core and exhibit similar chemical and biological properties.
Imidazole-containing compounds: These compounds have a five-membered imidazole ring and are known for their broad range of chemical and biological activities.
Pyridine derivatives: Compounds with a pyridine ring are widely used in various fields due to their versatile chemical properties.
The uniqueness of this compound lies in its combined structural features, which contribute to its diverse applications and potential for further research and development.
Eigenschaften
Molekularformel |
C13H9N3O2 |
---|---|
Molekulargewicht |
239.23 g/mol |
IUPAC-Name |
1-pyridin-4-ylimidazo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)12-15-11(9-4-6-14-7-5-9)10-3-1-2-8-16(10)12/h1-8H,(H,17,18) |
InChI-Schlüssel |
BXARIJOHGMGKGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(N=C(N2C=C1)C(=O)O)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.